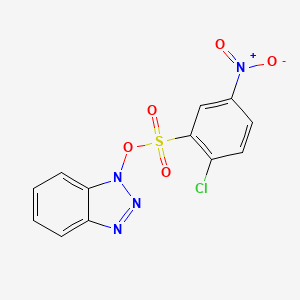
Benzotriazol-1-yl 2-chloro-5-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzotriazol-1-yl 2-chloro-5-nitrobenzenesulfonate is a chemical compound that features a benzotriazole moiety linked to a chloronitrobenzenesulfonate group. This compound is known for its versatility in synthetic organic chemistry, particularly due to the unique properties conferred by the benzotriazole fragment. Benzotriazole derivatives are widely used in various chemical reactions due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl 2-chloro-5-nitrobenzenesulfonate typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Benzotriazol-1-yl 2-chloro-5-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The benzotriazole moiety can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzotriazolyl benzenesulfonates.
Reduction: Aminobenzenesulfonates.
Oxidation: Oxidized benzotriazole derivatives.
科学的研究の応用
Benzotriazol-1-yl 2-chloro-5-nitrobenzenesulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable adducts with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including corrosion inhibitors, UV stabilizers, and polymer additives.
作用機序
The mechanism of action of Benzotriazol-1-yl 2-chloro-5-nitrobenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The benzotriazole moiety stabilizes the transition state and facilitates the departure of the leaving group, thereby enhancing the reactivity of the compound. In biological systems, it can interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
Benzotriazol-1-yl 2-chlorobenzenesulfonate: Lacks the nitro group, resulting in different reactivity and applications.
Benzotriazol-1-yl 2-nitrobenzenesulfonate: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
Benzotriazol-1-yl 4-chloro-5-nitrobenzenesulfonate: Positional isomer with different reactivity due to the position of the substituents.
Uniqueness
Benzotriazol-1-yl 2-chloro-5-nitrobenzenesulfonate is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity patterns and make it a versatile reagent in synthetic organic chemistry. Its ability to undergo multiple types of reactions and form stable intermediates makes it valuable in various research and industrial applications.
特性
IUPAC Name |
benzotriazol-1-yl 2-chloro-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O5S/c13-9-6-5-8(17(18)19)7-12(9)23(20,21)22-16-11-4-2-1-3-10(11)14-15-16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFGJFGXPVNNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














